![molecular formula C16H23NO6 B8526838 3-[3-ethoxycarbonyl-4-methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-1H-pyrrol-2-yl]propanoic acid](/img/structure/B8526838.png)
3-[3-ethoxycarbonyl-4-methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-1H-pyrrol-2-yl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-[3-ethoxycarbonyl-4-methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-1H-pyrrol-2-yl]propanoic acid is a complex organic compound with a pyrrole ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-ethoxycarbonyl-4-methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-1H-pyrrol-2-yl]propanoic acid typically involves multi-step organic reactions. One common approach is the condensation of a suitable pyrrole precursor with carboxylic acid derivatives under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise monitoring of reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as crystallization, distillation, or chromatography are employed to isolate the final product.
化学反応の分析
Types of Reactions
3-[3-ethoxycarbonyl-4-methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-1H-pyrrol-2-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
科学的研究の応用
3-[3-ethoxycarbonyl-4-methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-1H-pyrrol-2-yl]propanoic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It may be utilized in the production of polymers, coatings, and other advanced materials.
作用機序
The mechanism of action of 3-[3-ethoxycarbonyl-4-methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-1H-pyrrol-2-yl]propanoic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired effects. For instance, the compound may inhibit or activate enzymes, alter gene expression, or affect cellular signaling processes.
類似化合物との比較
Similar Compounds
5-(2-carboxy-ethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylic acid: Lacks the ester groups, resulting in different reactivity and applications.
3-methyl-1H-pyrrole-2,4-dicarboxylic acid: A simpler structure with fewer functional groups.
2-tert-butyl ester 4-ethyl ester derivatives: Variations in ester groups can lead to different physical and chemical properties.
Uniqueness
The uniqueness of 3-[3-ethoxycarbonyl-4-methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-1H-pyrrol-2-yl]propanoic acid lies in its combination of functional groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo multiple types of chemical reactions and its utility in various fields of research make it a valuable compound for scientific exploration.
特性
分子式 |
C16H23NO6 |
|---|---|
分子量 |
325.36 g/mol |
IUPAC名 |
3-[3-ethoxycarbonyl-4-methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-1H-pyrrol-2-yl]propanoic acid |
InChI |
InChI=1S/C16H23NO6/c1-6-22-14(20)12-9(2)13(15(21)23-16(3,4)5)17-10(12)7-8-11(18)19/h17H,6-8H2,1-5H3,(H,18,19) |
InChIキー |
ZHTJUJKSWIABQE-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(NC(=C1C)C(=O)OC(C)(C)C)CCC(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
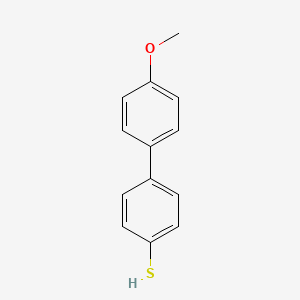
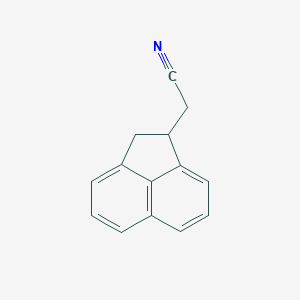
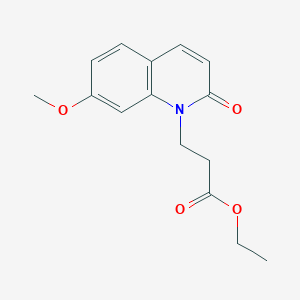
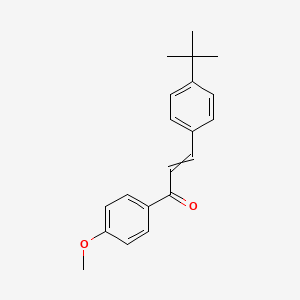
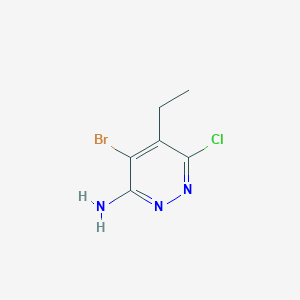
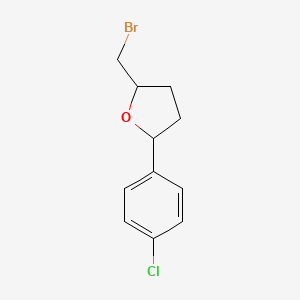
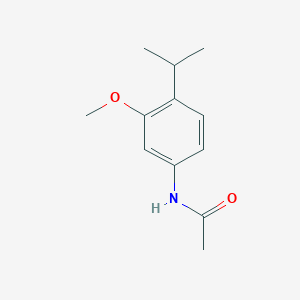
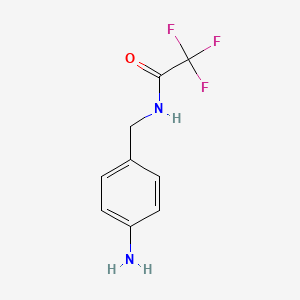
![4-iodo-1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B8526799.png)
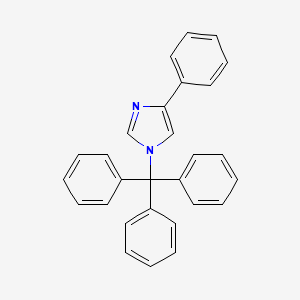


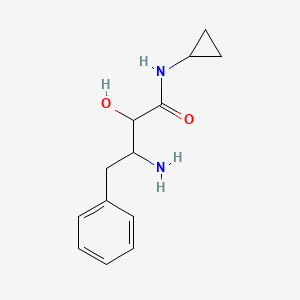
![1-[2-(2-Fluorophenyl)ethyl]-4-piperidine methanamine](/img/structure/B8526866.png)
